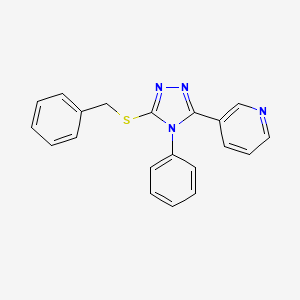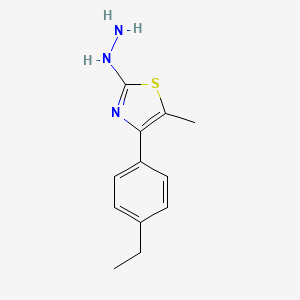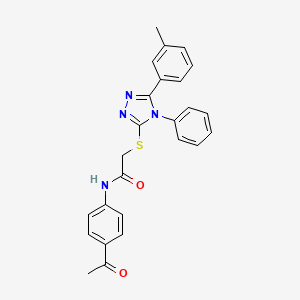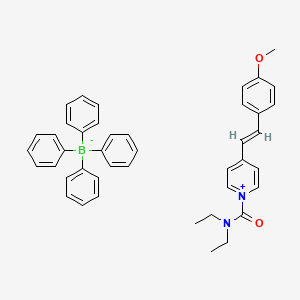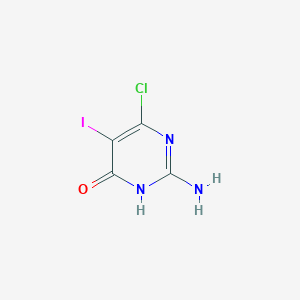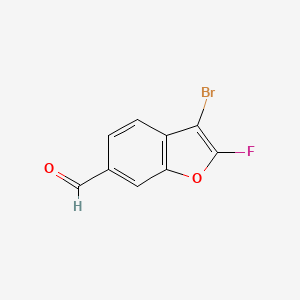
3-Bromo-2-fluoro-1-benzofuran-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-fluorobenzofuran-6-carbaldehyde is a chemical compound that belongs to the benzofuran family. . The presence of bromine and fluorine atoms in the benzofuran ring enhances the compound’s reactivity and potential for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluorobenzofuran-6-carbaldehyde typically involves the bromination and fluorination of benzofuran derivatives. One common method is the bromination of 2-fluorobenzofuran followed by formylation to introduce the aldehyde group at the 6-position . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane or acetonitrile. The formylation step can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3.
Industrial Production Methods
Industrial production of 3-Bromo-2-fluorobenzofuran-6-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluorobenzofuran-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 3-Bromo-2-fluorobenzofuran-6-carboxylic acid.
Reduction: 3-Bromo-2-fluorobenzofuran-6-methanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2-fluorobenzofuran-6-carbaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluorobenzofuran-6-carbaldehyde is largely dependent on its interactions with biological targets. The presence of the bromine and fluorine atoms can enhance its binding affinity to specific enzymes or receptors, thereby modulating their activity. The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, leading to potential inhibition or activation of enzymatic functions .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-fluorobenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-Bromo-2,6-difluorobenzaldehyde: Similar structure but with an additional fluorine atom.
2-Bromo-3-fluorobenzaldehyde: Similar structure but with different positions of the bromine and fluorine atoms.
Uniqueness
3-Bromo-2-fluorobenzofuran-6-carbaldehyde is unique due to the presence of both bromine and fluorine atoms in the benzofuran ring, which can significantly influence its reactivity and biological activity
Properties
CAS No. |
648915-98-4 |
|---|---|
Molecular Formula |
C9H4BrFO2 |
Molecular Weight |
243.03 g/mol |
IUPAC Name |
3-bromo-2-fluoro-1-benzofuran-6-carbaldehyde |
InChI |
InChI=1S/C9H4BrFO2/c10-8-6-2-1-5(4-12)3-7(6)13-9(8)11/h1-4H |
InChI Key |
ZFYJQVYIWJUKEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)OC(=C2Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


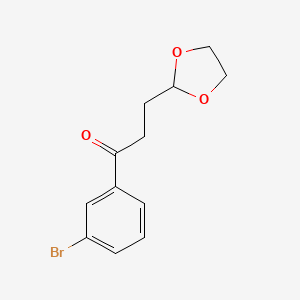
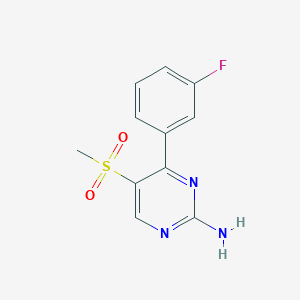
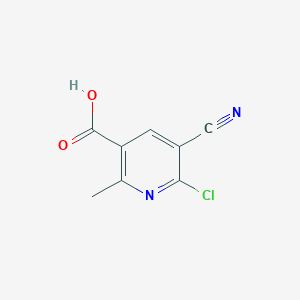
![3-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B11769636.png)
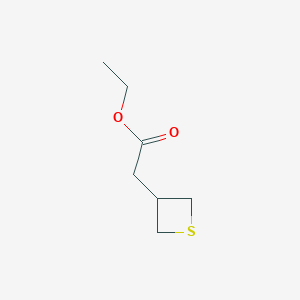
![5-Bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carbonitrile](/img/structure/B11769651.png)
